![molecular formula C10H8Cl4N2O2 B14579322 2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide CAS No. 61439-35-8](/img/structure/B14579322.png)
2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide is a chemical compound with the molecular formula C10H8Cl4N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide typically involves the reaction of 2,3-dichloropropionyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(2’,6’-diethylphenyl)maleimide
- 2,3-Dichloro-N-(diphenylcarbamoyl)propanamide
- 2,3-Dichloro-N-[(2,4,5-trichlorophenyl)carbamoyl]propanamide
Uniqueness
2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide is unique due to its specific arrangement of chlorine atoms and the presence of both amide and carbamoyl functional groups.
Properties
CAS No. |
61439-35-8 |
|---|---|
Molecular Formula |
C10H8Cl4N2O2 |
Molecular Weight |
330.0 g/mol |
IUPAC Name |
2,3-dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide |
InChI |
InChI=1S/C10H8Cl4N2O2/c11-4-7(14)9(17)16-10(18)15-8-3-5(12)1-2-6(8)13/h1-3,7H,4H2,(H2,15,16,17,18) |
InChI Key |
GVAHZLPQICKDAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC(=O)C(CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


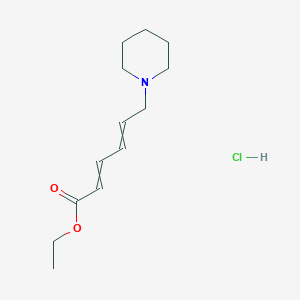
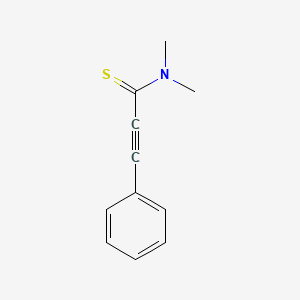
![1,1'-[([1,1'-Biphenyl]-3-yl)methylene]dipiperidine](/img/structure/B14579250.png)
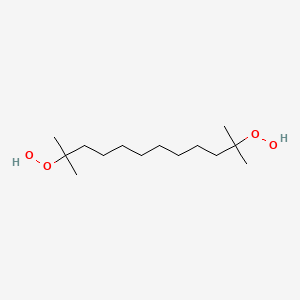

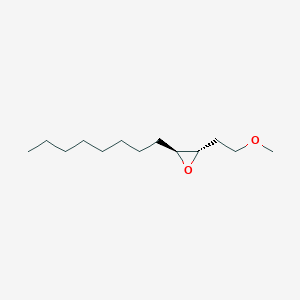
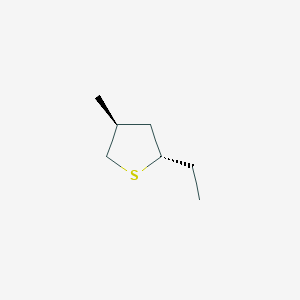
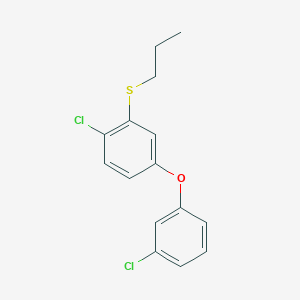
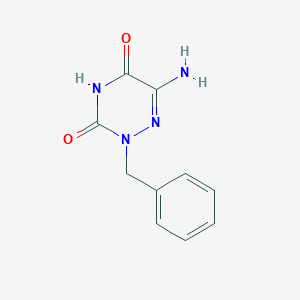
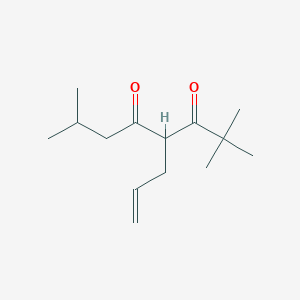
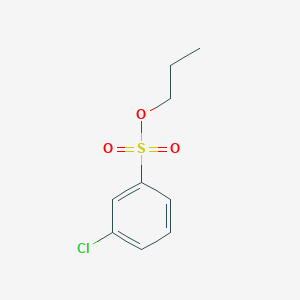
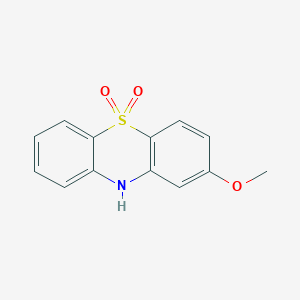
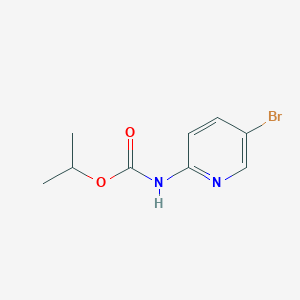
![6-Chloro-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14579330.png)
